Ethyl 2-(2-fluorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-fluorophenyl)acrylate is an organic compound with the molecular formula C11H11FO2 It is an ester derivative of acrylic acid, where the ethyl group is attached to the carboxylate moiety, and the 2-fluorophenyl group is attached to the acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-fluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 2-(2-fluorophenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Heck reaction, where 2-fluorobenzene and ethyl acrylate are coupled in the presence of a palladium catalyst and a base. This reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-fluorophenyl)acrylic acid or 2-(2-fluorophenyl)acetone.
Reduction: Formation of 2-(2-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-fluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-fluorophenyl)acrylate depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations through its ester and fluorophenyl groups. In biological systems, its mechanism of action would be determined by the specific molecular targets it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
Ethyl 2-(2-fluorophenyl)acrylate can be compared with other similar compounds, such as:
Ethyl acrylate: Lacks the fluorophenyl group, making it less reactive in certain substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
2-(2-Fluorophenyl)acrylic acid: The carboxylic acid form, which has different reactivity and solubility properties compared to the ester form.
This compound is unique due to the presence of both the fluorophenyl and acrylate moieties, which confer distinct chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
ethyl 2-(2-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-3-14-11(13)8(2)9-6-4-5-7-10(9)12/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHNBIGYPJUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.